![molecular formula C19H19N7O2 B2561961 2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034548-73-5](/img/structure/B2561961.png)
2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 5-amino-1, 2, 4-triazin-6-yl and 2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl methanone . It has been synthesized and evaluated for its anticonvulsant activities . The compound was found to be a potent sodium channel blocker .
Synthesis Analysis
The compound was synthesized as part of a series of novel derivatives . The synthesis involved the use of 5-amino-3-substituted-1, 2, 4-triazin-6-yl and 2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl methanone .Molecular Structure Analysis
The molecular structure of the compound includes a 1, 2, 4-triazin-6-yl group, a benzo[d]isoxazol-3-yl group, and a pyrrolidin-1-yl group . The compound also contains a methanone group .Chemical Reactions Analysis
The compound was evaluated for its anticonvulsant activities by the maximal electroshock (MES) test . It was found to be a potent sodium channel blocker .Physical And Chemical Properties Analysis
The compound is a pale yellow solid . Its melting point is 178–179 °C . The compound’s 1H NMR and 13C NMR spectra have been recorded .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : This compound is used as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, and triazolopyridazine derivatives, demonstrating its versatility in chemical synthesis (Fadda et al., 2017).
- Molecular Docking and In Vitro Screening : It serves as a base structure in the preparation of novel pyridine and fused pyridine derivatives, which have shown antimicrobial and antioxidant activities. These derivatives have been subjected to in silico molecular docking screenings, indicating potential as therapeutic agents (Flefel et al., 2018).
- Synthesis of Benzofuran Moiety Compounds : This compound is involved in the synthesis of diverse derivatives containing the benzofuran moiety, like pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridazine, highlighting its role in creating compounds with potential biological activity (Abdelhamid et al., 2012).
Pharmacological Applications
- Antihistaminic Activity : It has been incorporated in the synthesis of compounds with antihistaminic activity and inhibition of eosinophil infiltration, suggesting potential applications in treating allergies and inflammatory conditions (Gyoten et al., 2003).
Structural and Computational Analysis
- Density Functional Theory (DFT) Calculations : The compound has been used in studies involving DFT calculations, Hirshfeld surface analysis, and energy frameworks, providing insights into the molecular and electronic structure of heterocyclic compounds (Sallam et al., 2021).
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c27-19(11-14-13-5-1-2-6-15(13)28-24-14)20-12-18-22-21-16-7-8-17(23-26(16)18)25-9-3-4-10-25/h1-2,5-8H,3-4,9-12H2,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHUHMJUQLVSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CC4=NOC5=CC=CC=C54)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.